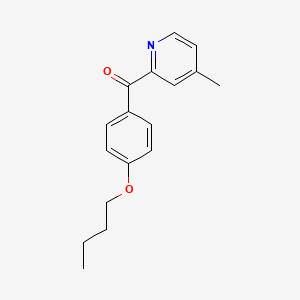

4-(3-Iodobenzoyl)isoquinoline

Vue d'ensemble

Description

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently . The construction of the isoquinoline ring with atom- and step-economy has been achieved through intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .Molecular Structure Analysis

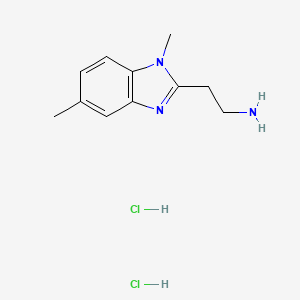

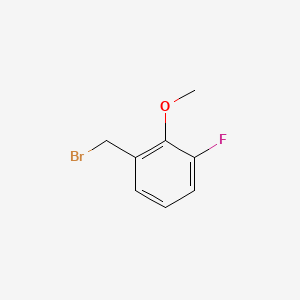

The molecular formula of 4-(3-Iodobenzoyl)isoquinoline is C16H10INO . Isoquinoline is a heterocyclic aromatic organic compound, sharing a similar structure to quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Metal-Free Synthesis of Hexahydrobenzo[f]isoquinolines : Research conducted by Figueiredo et al. (2013) demonstrates the synthesis of hexahydrobenzo[f]isoquinolines through iodine-catalyzed aza-Prins cyclization under metal-free conditions. This study highlights moderate antitumor activities of the newly discovered compounds, suggesting potential applications in cancer research Figueiredo et al., 2013.

Copper-Catalyzed Synthesis of 3,4-Diaryl Isoquinolines : Hu et al. (2015) developed an efficient copper-catalyzed, microwave-assisted, one-pot synthesis method for 3,4-diaryl isoquinolines. This method showcases the versatility of aromatic and aliphatic components in synthesizing isoquinoline derivatives, which could have implications for materials science and pharmacology Hu et al., 2015.

Intramolecular Cyclization for Isoquinoline Derivatives : A study by Wang et al. (2011) on combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives using iodine in ionic liquids introduces a novel route for structural diversification of quinazolinone derivatives. This method could be significant for the development of new chemical entities with potential therapeutic applications Wang et al., 2011.

BF3-Promoted Synthesis : Research by Chang et al. (2010) describes a BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, showcasing a novel rearrangement reaction that broadens the scope of isoquinoline synthesis. This method presents new possibilities for the synthesis of complex organic molecules Chang et al., 2010.

Biological and Pharmacological Applications

Antitumor Activity of Imidazonaphthalimides : A study by Braña et al. (2002) on the synthesis and evaluation of imidazonaphthalimides for antitumor activity reveals that these compounds exhibit micromolar range activity against several human cell lines. This research contributes to the development of new cancer therapies Braña et al., 2002.

IsoCombretaQuinazolines as Antitubulin Agents : Soussi et al. (2015) discovered that isoCombretaQuinazolines, analogues of combretastatin lacking the 3,4,5-trimethoxyphenyl ring, display nanomolar-level cytotoxicity and effectively inhibit tubulin polymerization. This highlights their potential as antitubulin agents in cancer treatment Soussi et al., 2015.

Mécanisme D'action

Target of Action

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and its derivatives are used in many types of drugs, which have a wide range of targets depending on their chemical structure .

Mode of Action

The mode of action of isoquinoline-based compounds can vary greatly depending on the specific compound. Some isoquinoline derivatives have been found to have antimicrobial properties, while others may act on the central nervous system .

Biochemical Pathways

Isoquinoline and its derivatives can interact with various biochemical pathways. For example, some isoquinoline alkaloids have been found to have antioxidant properties, potentially interacting with pathways involved in oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of isoquinoline and its derivatives can vary greatly depending on the specific compound and its chemical structure .

Result of Action

The molecular and cellular effects of isoquinoline-based compounds can vary greatly. Some compounds may have antimicrobial effects, while others may have neuroprotective or antioxidant effects .

Action Environment

The action, efficacy, and stability of isoquinoline-based compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

While specific safety data for 4-(3-Iodobenzoyl)isoquinoline was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Isoquinoline ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners has been rapidly developed . This suggests that future research may continue to explore and refine these methods. Additionally, given the biological and physiological activities of isoquinoline derivatives, there may be potential for further exploration in pharmaceutical applications .

Propriétés

IUPAC Name |

(3-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJMPXGQKCURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)

![4-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1532229.png)

![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)